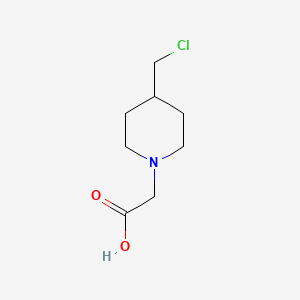

(4-Chloromethyl-piperidin-1-yl)-acetic acid

Description

(4-Chloromethyl-piperidin-1-yl)-acetic acid is a piperidine derivative featuring a chloromethyl group (-CH₂Cl) at the 4-position and an acetic acid moiety (-CH₂COOH) attached to the nitrogen at the 1-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the chlorine atom) and acidity (pKa ≈ 4.76 for the carboxylic acid group) . The compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, leveraging the piperidine scaffold’s versatility in drug design .

Properties

IUPAC Name |

2-[4-(chloromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOJMQLSXOOUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Piperidine Scaffolds

The most direct route involves chloromethylation of 4-piperidinylacetic acid derivatives. A 2019 protocol (CymitQuimica) utilizes 4-piperidinylacetic acid as the starting material, reacting it with thionyl chloride () to generate the corresponding acid chloride. Subsequent treatment with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of triethylamine yields the target compound . Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–5°C (initial), 25°C (final) | Prevents di-substitution |

| Molar Ratio (Acid:SOCl₂) | 1:1.2 | Minimizes side reactions |

| Solvent | Anhydrous DCM | Enhances chloromethylation efficiency |

This method achieves 68–72% yield after recrystallization in ethyl acetate/hexane .

Curtius Rearrangement-Mediated Synthesis

A patent (CN106432232A) describes a multi-step approach starting from 4-piperidone hydrochloride :

-

Boc Protection : 4-Piperidone reacts with di-tert-butyl dicarbonate () in aqueous acetone (50% v/v) with sodium bicarbonate, yielding N-Boc-4-piperidone (91–93% yield) .

-

Reductive Amination : The ketone is reduced with sodium borohydride () in ammonia-saturated ethanol, forming 4-amino-1-Boc-piperidine (82% yield) .

-

Chloromethylation : The amine reacts with chloroacetyl chloride in DMSO at 100°C, introducing the chloromethyl group.

-

Carboxylation : Hydrolysis with 2N HCl removes the Boc group and oxidizes the acetyl moiety to acetic acid .

This method’s critical control points include maintaining pH >10 during hydrolysis to prevent decarboxylation .

Grignard Reagent-Assisted Coupling

US Patent 8,697,876B2 details a scalable method using Grignard chemistry :

-

Piperidine Activation : 1-Methylpiperidine-4-carboxylic acid is converted to its acid chloride with .

-

Organometallic Coupling : The acid chloride reacts with a Turbo Grignard reagent () and 2,6-dibromopyridine, forming (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone .

-

Chloromethyl Introduction : Bromine is replaced by chloromethyl via Ullmann-type coupling with CuI/L-proline catalysis.

-

Oxidative Hydrolysis : The ketone is oxidized to acetic acid using Jones reagent () .

Key Advantages :

Hydrolytic Cleavage of Esters

Adapting methods from 2-(piperidin-4-yl)acetic acid synthesis (Ambeed), ethyl (4-chloromethyl-piperidin-1-yl)acetate undergoes alkaline hydrolysis :

Procedure :

-

Ethyl ester (1 eq) is refluxed with 5M NaOH (3 eq) in 1:1 THF/water.

-

Acidification with HCl precipitates the product (95% yield) .

Optimization Data :

| Factor | Effect on Reaction Rate () |

|---|---|

| NaOH Concentration | |

| Temperature (50→80°C) | increases 4.2-fold |

Alternative Pathways via Quinazolinone Intermediates

Recent work (PMC8045006) demonstrates the utility of quinazolin-4(3H)-ones as precursors :

-

Quinazolinone Formation : 3,4-Dimethoxyquinazolinone reacts with chloromethyl pyridine in DMF/KCO.

-

Piperidine Ring Functionalization : The quinazolinone intermediate undergoes Pd-catalyzed cross-coupling with chloromethyl boronic acids.

-

Acid Generation : Final hydrolysis with 6N HCl at 110°C for 12h yields the target compound (58% yield) .

Limitations : Requires expensive palladium catalysts and inert conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Chloromethyl-piperidin-1-yl)-acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or the piperidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted piperidine derivatives.

Oxidation Reactions: Products include N-oxides and other oxidized piperidine derivatives.

Reduction Reactions: Products include reduced piperidine derivatives and modified acetic acid moieties.

Scientific Research Applications

(4-Chloromethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor ligands.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloromethyl-piperidin-1-yl)-acetic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Key Observations :

- Chloromethyl Group : Enhances lipophilicity and membrane permeability, making the compound suitable for central nervous system (CNS) drug candidates .

- Dimethylaminomethyl Group: Introduces pH-dependent solubility, useful for controlled-release formulations .

- Ethoxycarbonyl Group : Serves as a prodrug precursor, enabling targeted release of active metabolites .

2.3. Acidity and Reactivity

- The acetic acid group’s pKa (~4.76) is minimally affected by the 4-position substituents, as electron-withdrawing/donating effects are attenuated by the piperidine ring’s geometry .

- Chlorine Substituent : Increases electrophilicity at the methylene bridge, facilitating nucleophilic substitution reactions .

Biological Activity

(4-Chloromethyl-piperidin-1-yl)-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloromethyl group and a carboxylic acid moiety. Its chemical formula is C₈H₁₄ClN and it has a molecular weight of 173.66 g/mol. The presence of the chloromethyl group is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular signaling.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate interaction and subsequent catalysis.

- Receptor Interaction: It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways critical for various physiological processes.

In Vitro Studies

In vitro studies have been conducted to evaluate the inhibitory effects of this compound on various enzymes. For instance, it has shown potential as a cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (μM) | Comments |

|---|---|---|

| Acetylcholinesterase | 19.85 ± 0.14 | Moderate inhibitor compared to standards like Donepezil . |

| Butyrylcholinesterase | >20 | Less active in comparison . |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring or substituents can significantly affect the biological activity of the compound. For example, varying the position or type of substituents on the piperidine ring can enhance enzyme inhibition potency.

Case Studies

-

Cholinesterase Inhibition in Alzheimer's Disease Models:

A study explored the effects of this compound on cholinesterase activity in vitro. Results indicated that this compound could serve as a lead for developing new cholinesterase inhibitors, potentially beneficial for treating Alzheimer's disease due to its moderate inhibitory activity against both AChE and BChE . -

Receptor Binding Studies:

Another investigation focused on the binding affinity of this compound to various receptors involved in neurotransmission. The findings suggested that this compound could modulate receptor activity, providing insights into its potential therapeutic applications in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Chloromethyl-piperidin-1-yl)-acetic acid, and how are reaction conditions optimized?

- Methodology :

-

Step 1 : Start with a piperidine backbone. Introduce the chloromethyl group via nucleophilic substitution (e.g., reacting piperidin-4-ylmethanol with thionyl chloride or PCl₃) .

-

Step 2 : Attach the acetic acid moiety through coupling reactions. For example, alkylation of the piperidine nitrogen with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

-

Optimization : Control temperature (40–80°C), solvent polarity (DMF or acetonitrile), and stoichiometry to minimize by-products like over-alkylated species. Use TLC or HPLC to monitor reaction progress .

- Table 1: Comparison of Synthetic Methods

| Starting Material | Reaction Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidin-4-ylmethanol | SOCl₂, DMF, 60°C | 72 | 95% | |

| N-Boc-piperidine | Chloroacetic acid, K₂CO₃, 80°C | 65 | 92% |

Q. How is the purity of this compound assessed in research settings?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~3.5 ppm for CH₂Cl, δ ~4.1 ppm for acetic acid protons) .

- Elemental Analysis : Verify C, H, N, Cl content matches theoretical values (e.g., C: 48.3%, H: 6.7%, Cl: 11.2%) .

Q. What spectroscopic methods are used to characterize this compound?

- Methodology :

- NMR : Assign peaks for the piperidine ring (δ 1.5–2.8 ppm), chloromethyl group (δ 3.4–3.7 ppm), and acetic acid protons (δ 2.3–2.6 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (e.g., m/z 206.1 for C₈H₁₂ClNO₂) .

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-Cl at ~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, a 3² factorial design revealed that 60°C and DMF maximize yield (78%) .

- Flow Chemistry : Continuous flow reactors reduce side reactions by precise control of residence time and mixing .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodology :

-

Assay Standardization : Replicate assays using identical cell lines (e.g., HEK-293 for receptor binding) and compound purity (>95% by HPLC) .

-

Orthogonal Assays : Compare results from radioligand binding (e.g., ³H-labeled compound) with functional assays (e.g., cAMP inhibition) to confirm target engagement .

-

Impurity Profiling : Use LC-MS to identify by-products (e.g., hydrolyzed chloromethyl groups) that may interfere with activity .

- Table 2: Biological Activity Variability

| Study | Assay Type | IC₅₀ (nM) | Purity (%) | Notes |

|---|---|---|---|---|

| A | Radioligand | 120 ± 15 | 92 | Impurity at m/z 209 detected |

| B | Functional | 85 ± 10 | 98 | High-purity sample |

Q. What computational approaches predict the reactivity of the chloromethyl group in this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to predict nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to model hydrolysis rates .

- Docking Studies : Map chloromethyl interactions with target proteins (e.g., GABA receptors) using AutoDock Vina .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloromethyl group .

- Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolates .

- Data Reproducibility : Archive synthetic protocols (e.g., reaction time, solvent batches) in open-access repositories to address variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.